molecular formula C12H15NO4 B8318254 6-nitro-2,2,3-trimethyl-4-hydroxy-3,4-dihydro-2H-1-benzopyran

6-nitro-2,2,3-trimethyl-4-hydroxy-3,4-dihydro-2H-1-benzopyran

Cat. No.: B8318254
M. Wt: 237.25 g/mol
InChI Key: DSPTULNNFXBZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2,2,3-trimethyl-4-hydroxy-3,4-dihydro-2H-1-benzopyran is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2,2,3-trimethyl-6-nitro-3,4-dihydrochromen-4-ol

InChI

InChI=1S/C12H15NO4/c1-7-11(14)9-6-8(13(15)16)4-5-10(9)17-12(7,2)3/h4-7,11,14H,1-3H3

InChI Key

DSPTULNNFXBZLH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(C=CC(=C2)[N+](=O)[O-])OC1(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC1C(=O)c2cc([N+](=O)[O-])ccc2OC1(C)C
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Synthesis routes and methods II

Procedure details

A suspension of 6-nitro-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one (40 g, 0.170 mol) in methanol (400 ml) was treated with sodium borohydride (6.4 g, 0.170 mol) at room temperature. After stirring for two hours the solvent was evaporated under reduced pressure, and the residue treated with a mixture of water and dichloromethane. After stirring the organic phase was separated and evaporated under reduced pressure to give 42.2 g of 6-nitro-2,2,3-trimethyl-4-hydroxy-3,4-dihydro-2H-1-benzopyran, as an oil, 1H NMR (CDCl3): δ 1.05 (d, 3H), 1.4 (s, 3H), 1.45 (s, 3H), 2.0-2.2 (m, 2H), 4.4 and 4.9 (multiplets cis and trans, 1H), 6.85 (m, 1H), 8.05 (m, 1H), 8.4 (m, 1H).
Name
6-nitro-2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-4-one
Quantity
40 g
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400 mL
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6.4 g
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